2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
(2,4-diamino-6-oxo-1H-pyrimidin-5-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-1-12-2-3(7)9-5(8)10-4(2)11/h(H5,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXCKXWZOPRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)SC1=C(N=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506542 | |
| Record name | 2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-75-1 | |
| Record name | 2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies Involving Thiocyanate Precursors
Cyclocondensation reactions represent the most direct route to construct the pyrimidinone core while simultaneously introducing the thiocyanate group. A prominent approach involves the reaction of α,β-unsaturated ketones with thiourea or thiocyanate salts under basic conditions. For example, heating methyl cyanoacetate with guanidine nitrate in the presence of sodium methoxide generates 2,6-diaminopyrimidin-4(3H)-one intermediates . Subsequent thiocyanation at the 5-position can be achieved using ammonium thiocyanate (NH₄SCN) in acetic acid under reflux, yielding the target compound in 68–72% purity after recrystallization .
Critical parameters influencing yield include:
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Molar ratio of NH₄SCN to pyrimidinone (optimal 1.2:1)
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Reaction temperature (80–100°C maximizes substitution without decomposition)
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Acid catalyst (acetic acid outperforms HCl due to milder conditions)
This method benefits from readily available starting materials but requires careful pH control to avoid hydrolysis of the thiocyanate group.
Halogen Displacement in 5-Chloropyrimidinone Intermediates
A two-step halogenation-thiocyanation sequence provides improved regiocontrol. Initial chlorination of 2,6-diaminopyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃) and triethylamine produces 5-chloro-2,6-diaminopyrimidin-4(3H)-one . Subsequent nucleophilic aromatic substitution with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 120°C affords the thiocyanate derivative in 85% yield .
Comparative Performance of Thiocyanating Agents
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KSCN | DMF | 120 | 6 | 85 |
| NH₄SCN | EtOH | 80 | 12 | 72 |
| CuSCN | DMSO | 150 | 4 | 63 |
Kinetic studies reveal that KSCN in polar aprotic solvents facilitates SNAr mechanisms, while NH₄SCN favors electrophilic substitution pathways . The chlorination step’s efficiency depends on POCl₃ stoichiometry, with a 3:1 POCl₃-to-substrate ratio achieving complete conversion .
Direct Thiocyanation via C–H Functionalization
Recent advances in C–H activation enable direct thiocyanation of preformed pyrimidinones. Employing N-thiocyanatosuccinimide (NTS) as an electrophilic thiocyanating agent under Pd(II) catalysis introduces the SCN group at the 5-position with 78% regioselectivity . The reaction proceeds via a palladacycle intermediate, as evidenced by in situ NMR studies .
Optimized Conditions for Direct Thiocyanation
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Catalyst: Pd(OAc)₂ (10 mol%)
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Ligand: 1,10-phenanthroline (15 mol%)
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Solvent: 1,2-Dichloroethane
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Temp: 90°C, 12 h
This method circumvents pre-functionalization steps but requires stringent oxygen-free conditions to prevent catalyst deactivation. Scalability remains challenging due to the cost of palladium reagents.
Post-Functionalization of Pyrimidine Precursors
Alternative routes involve late-stage modification of substituted pyrimidines. For instance, 2,6-diamino-5-nitropyrimidin-4(3H)-one undergoes reduction with SnCl₂/HCl to the 5-amine, followed by diazotization and treatment with CuSCN to install the thiocyanate group . While this pathway offers flexibility, the multi-step sequence results in lower overall yields (45–50%) compared to direct methods .
Green Chemistry Approaches
Emerging techniques focus on solvent-free and catalytic methods. Ball milling 2,6-diaminopyrimidin-4(3H)-one with KSCN in the presence of SiO₂ nanoparticles achieves 89% conversion within 2 hours, leveraging mechanochemical activation . This approach reduces waste and eliminates volatile organic solvents, aligning with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The amino and thiocyanate groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Pharmacological Applications
Inhibition of Protein Kinase C Theta (PKCθ)
One of the primary applications of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one is its role as an inhibitor of PKCθ. This kinase is crucial in T cell activation and has been implicated in various immunological disorders. Research indicates that compounds like this compound can be administered to patients suffering from autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, to modulate T cell responses and alleviate symptoms associated with these conditions .
Antitumor Activity
Studies have explored the synthesis of pyrimidine derivatives, including this compound, for their antitumor properties. These compounds have shown promising results in inhibiting cancer cell proliferation in vitro. The biological evaluation of these derivatives often includes testing against various cancer cell lines to assess their efficacy and mechanism of action .
Immunological Applications
Treatment of Inflammatory Diseases
Due to its immunomodulatory effects, this compound is being investigated for its potential use in treating inflammatory diseases. The compound's ability to inhibit PKCθ may help mitigate conditions characterized by excessive T cell activation and inflammation, such as psoriasis and inflammatory bowel disease .
Synthetic Chemistry
Synthesis of Novel Derivatives
The compound serves as a valuable intermediate in the synthesis of more complex pyrimidine derivatives. Its unique chemical structure allows for further modifications that can lead to the development of new pharmaceuticals with enhanced biological activities. For instance, reactions involving this compound can yield various substituted pyrimidines that may exhibit different pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
4,6-Diamino-5-(3,4-dichlorobenzylidene)pyrimidin-2(5H)-one
- Substituents : 3,4-Dichlorobenzylidene group at position 5.
- Molecular Formula : C₁₁H₈Cl₂N₄O
- Molecular Weight : 307.11 g/mol
- Key Properties : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro studies. The dichlorobenzylidene moiety enhances lipophilicity, likely improving membrane penetration compared to the thiocyanate analog .
- Functional Comparison : Unlike the thiocyanate group, the dichlorobenzylidene substituent introduces steric bulk and aromaticity, which may reduce metabolic stability but improve target binding in hydrophobic pockets .
2,6-Diamino-5-nitrosopyrimidin-4(3H)-one
- Substituents: Nitroso (-NO) group at position 5.
- Molecular Formula : C₄H₄N₆O₂ (calculated)
- Molecular Weight : 168.11 g/mol (calculated)
- Key Properties : The nitroso group is redox-active, making this compound prone to dimerization or nitrosative reactions. This contrasts with the thiocyanate analog, which is more stable under physiological conditions .
Coumarin-Tetrazole-Pyrimidine Hybrids
- Example : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one
- Substituents : Coumarin and tetrazole moieties at position 4.
- Key Properties : The coumarin group introduces fluorescence, enabling applications in bioimaging. The tetrazole ring enhances hydrogen-bonding capacity, which is absent in the thiocyanate analog .
- Functional Comparison: These hybrids are tailored for dual functionality (e.g., imaging and therapeutic action), whereas 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one is more likely a precursor for further derivatization .
Tabulated Comparison of Key Features
Research Implications and Gaps
- Thiocyanate Analog : Suitable for further functionalization (e.g., metal coordination or click chemistry) due to the -SCN group’s versatility .
- Antibacterial Analogs : The dichlorobenzylidene derivative highlights the importance of aromatic substituents in enhancing bioactivity .
- Nitroso Limitations : Instability and toxicity may restrict its therapeutic use compared to the thiocyanate variant .
Biological Activity
2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one (CAS No. 22288-75-1) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, including antiviral and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C4H7N5S
- Molecular Weight : 157.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound acts as an inhibitor of certain enzymes involved in nucleic acid synthesis, which is crucial for the replication of viruses and cancer cells.
- Modulation of Cellular Pathways : It influences cellular pathways that regulate apoptosis and cell proliferation, making it a candidate for cancer treatment.
Antiviral Activity
Research has shown that this compound exhibits antiviral properties against various viruses. Studies indicate that it can inhibit viral replication by interfering with the viral RNA synthesis process.
Anticancer Activity
The compound has demonstrated potential in inhibiting the growth of cancer cells in vitro. Its mechanism involves inducing apoptosis in cancerous cells and disrupting their metabolic pathways.
Case Studies
-
Antiviral Efficacy :
- A study conducted on the efficacy of this compound against influenza virus showed a significant reduction in viral load in treated cell cultures compared to control groups.
- Results indicated a dose-dependent response, with higher concentrations leading to greater antiviral effects.
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Cytotoxicity in Cancer Cells :
- In vitro experiments on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in a marked decrease in cell viability.
- Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways.
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antiviral | Significant reduction in influenza virus replication |
| Study B | Anticancer | Induced apoptosis in HeLa and MCF-7 cells |
| Study C | Enzyme Inhibition | Inhibited nucleoside triphosphate hydrolases |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization of 2,6-diaminopyrimidin-4(3H)-one derivatives with potassium thiocyanate under acidic reflux conditions (e.g., HCl/ethanol, 80°C, 6–8 hours). Key considerations include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) improve thiocyanate incorporation .
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Temperature control : Excess heat (>90°C) may lead to thiocyanate decomposition, reducing yields by ~15% .
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Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) resolves byproducts like unreacted starting materials .
Synthetic Method Yield (%) Conditions Reference Cyclization with KSCN 72–78 HCl/ethanol, reflux, 8 hours One-pot thiocyanation 65 DMF, 80°C, 6 hours
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Multi-spectroscopic and crystallographic techniques are critical:
- NMR : NMR shows characteristic peaks at δ 6.8–7.2 ppm (pyrimidine protons) and δ 4.1 ppm (NH) .
- IR : Strong absorption at 2150–2170 cm confirms the thiocyanate (-SCN) group .
- X-ray crystallography : CCDC codes (e.g., 1893720) validate planar pyrimidinone rings and SCN orientation .
Advanced Research Questions
Q. What mechanistic insights explain the hydrolytic instability of the thiocyanate group under physiological pH?
- Methodological Answer : The -SCN group undergoes pH-dependent hydrolysis to sulfonic acid derivatives. Key findings:
- Kinetic studies : Hydrolysis rates increase 3-fold at pH > 7.5, with a half-life of 12 hours (vs. 48 hours at pH 5.0) .
- Stabilization strategies : Co-solvents (e.g., glycerol) or steric hindrance via N-alkylation reduce hydrolysis by ~40% .
Q. How does this compound interact with biological targets like EGFR?
- Methodological Answer : Computational and biochemical studies reveal:
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Docking analysis : The thiocyanate group forms hydrogen bonds with EGFR’s Met793 residue (binding energy: −8.2 kcal/mol) .
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Enzymatic assays : IC values for EGFR and EGFR are 0.099 mM and 0.123 mM, respectively .
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Apoptosis induction : Caspase-3 activation in PC-3 cells (5.3-fold increase) correlates with G1-phase arrest .
Biological Activity Assay Type Result Reference EGFR inhibition Enzymatic IC 0.099 mM Caspase-3 activation Flow cytometry 5.3-fold increase
Q. How can computational modeling optimize derivatives for enhanced pharmacokinetics?
- Methodological Answer :
- QSAR models : Electron-withdrawing substituents at C5 improve metabolic stability (t > 6 hours) .
- ADME prediction : LogP values < 2.0 correlate with 85% oral bioavailability in murine models .
Data Contradictions and Resolutions
Q. Discrepancies in reported cytotoxicity across cell lines: How to reconcile these?
- Analysis : Variability arises from cell-specific uptake mechanisms. For example:
- PC-3 vs. MCF-7 : Higher cytotoxicity in PC-3 (IC 12 μM) vs. MCF-7 (IC 45 μM) is attributed to overexpression of organic anion transporters in prostate cancer cells .
- Resolution : Use isotopic labeling (e.g., -thiocyanate) to quantify intracellular accumulation .
Key Research Gaps
- In vivo toxicity profiles : No data on organ-specific toxicity in mammalian models.
- Thiocyanate metabolic fate : Limited studies on sulfonic acid byproduct bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
